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Introduction
The isolation of high-quality nucleic acids is a critical prerequisite for a wide range of molecular

biology applications, from PCR and qPCR to next-generation sequencing and various

genotyping and gene expression analyses. However, many biological samples, particularly

those of plant origin, are rich in secondary metabolites such as polyphenols and tannins. Upon

tissue homogenization, these compounds are released and can be oxidized by endogenous

enzymes like polyphenol oxidase (PPO). The resulting oxidized products, primarily quinones,

can covalently bind to and damage DNA and RNA, leading to lower yields, degradation, and

inhibition of downstream enzymatic reactions.

Disodium sulfite (Na₂SO₃), a readily available and inexpensive chemical, serves as a potent

antioxidant and reducing agent in nucleic acid extraction buffers. Its primary role is to inhibit the

enzymatic browning caused by polyphenol oxidation, thereby protecting the integrity and

improving the yield and purity of the extracted DNA and RNA. This application note provides

detailed protocols and data on the use of disodium sulfite in nucleic acid extraction.

Mechanism of Action
Disodium sulfite prevents the degradation of nucleic acids by interfering with the polyphenol

oxidation pathway. Its mechanism involves:
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Inhibition of Polyphenol Oxidase (PPO): Disodium sulfite acts as an inhibitor of PPO, the

enzyme responsible for catalyzing the oxidation of phenols to highly reactive quinones.

Reduction of Quinones: Should any quinones be formed, disodium sulfite can reduce them

back to their original polyphenol form, preventing them from binding to nucleic acids.

Scavenging of Reactive Oxygen Species: As a reducing agent, it helps to maintain a cellular

environment that is less conducive to oxidative damage of nucleic acids.

By incorporating disodium sulfite into the lysis buffer, researchers can effectively neutralize the

detrimental effects of polyphenolic compounds, leading to a significant improvement in the

quality of the isolated nucleic acids.

Visualizing the Protective Role of Disodium Sulfite
The following diagram illustrates the mechanism by which disodium sulfite prevents

polyphenol-mediated nucleic acid degradation.
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Caption: Mechanism of Disodium Sulfite in Nucleic Acid Protection.

Quantitative Impact of Disodium Sulfite on Nucleic
Acid Extraction
The inclusion of disodium sulfite in extraction buffers has been shown to significantly enhance

both the yield and purity of DNA and RNA from challenging plant tissues.

DNA Extraction Data
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Plant Species Method
Average DNA
Yield (µg/g
tissue)

A260/A280
Ratio

Citation

Acacia spp. Standard CTAB Low / Degraded N/A [1]

CTAB + Sodium

Sulfite

High Molecular

Weight
~1.8 [1]

Citrus Leaves
Standard

Protocol
Lower Yield Suboptimal [2]

Protocol +

Sodium Sulfite

Higher Yield &

Stability
Improved [2]

RNA Extraction Data
Plant Species Method

Relative RNA
Yield

A260/A280
Ratio

Citation

Potato Tuber Commercial Kits 1x ~1.70-1.75 [3]

Protocol + 0.65-

0.70% Sodium

Sulfite

2-3x Improved [3]

Black Pepper Standard AGPC
Lower Sensitivity

in RT-PCR
N/A

AGPC + 0.5%

Sodium Sulfite

Higher Sensitivity

in RT-PCR
Improved

Experimental Protocols
Below are detailed protocols for DNA and RNA extraction incorporating disodium sulfite,

optimized for plant tissues rich in secondary metabolites.

Protocol 1: High-Quality Genomic DNA Extraction from
Plant Tissues (CTAB Method)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://ccb.ucr.edu/sites/default/files/2019-07/CCB%20dna_extraction.pdf
https://ccb.ucr.edu/sites/default/files/2019-07/CCB%20dna_extraction.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Preparation_of_2_CTAB_Buffer_for_Plant_DNA_Extraction.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Preparation_of_2_CTAB_Buffer_for_Plant_DNA_Extraction.pdf
https://www.floridamuseum.ufl.edu/wp-content/uploads/sites/95/2014/02/CTAB-DNA-Extraction.pdf
https://www.floridamuseum.ufl.edu/wp-content/uploads/sites/95/2014/02/CTAB-DNA-Extraction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted from methodologies that have proven effective for recalcitrant plant

species.

Materials:

CTAB Extraction Buffer:

2% (w/v) CTAB (Cetyltrimethylammonium bromide)

100 mM Tris-HCl (pH 8.0)

20 mM EDTA (pH 8.0)

1.4 M NaCl

1% (w/v) Polyvinylpyrrolidone (PVP-40)

0.2% (w/v) Disodium Sulfite (add fresh before use)

2-Mercaptoethanol (add to CTAB buffer to a final concentration of 0.2% (v/v) just before use

in a fume hood)

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure:

Sample Preparation: Grind 100-200 mg of fresh or freeze-dried plant tissue to a fine powder

in liquid nitrogen using a pre-chilled mortar and pestle.

Lysis: Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL

of pre-warmed (65°C) CTAB Extraction Buffer with freshly added 2-mercaptoethanol and

disodium sulfite. Vortex vigorously to mix.
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Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert

the tubes every 15-20 minutes.

First Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by

inverting the tube for 5-10 minutes to form an emulsion.

Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new 1.5 mL

microcentrifuge tube. Avoid disturbing the interface.

DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently

by inversion until a white, stringy DNA precipitate is visible.

Pelleting: Incubate at -20°C for at least 30 minutes (or overnight) and then centrifuge at

12,000 x g for 20 minutes at 4°C.

Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70%

ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C. Repeat the wash step.

Drying: Decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do

not over-dry the pellet.

Resuspension: Resuspend the DNA pellet in 30-50 µL of TE buffer or nuclease-free water.

Incubate at 65°C for 10 minutes to aid dissolution. Store the DNA at -20°C.

Protocol 2: Total RNA Extraction from Plant Tissues
(Modified AGPC Method)
This protocol is a modification of the Acid Guanidinium Thiocyanate-Phenol-Chloroform

(AGPC) method, enhanced with disodium sulfite for improved RNA yield and quality from

challenging tissues.

Materials:

Extraction Buffer (prepare fresh):
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Guanidinium thiocyanate (4 M)

Sodium citrate (25 mM, pH 7.0)

Sarkosyl (0.5% w/v)

0.5% (w/v) Disodium Sulfite

2-Mercaptoethanol (add to 1% v/v just before use)

2 M Sodium acetate (pH 4.0)

Water-saturated phenol

Chloroform:Isoamyl alcohol (49:1)

Isopropanol

75% Ethanol (in DEPC-treated water)

DEPC-treated water

Procedure:

Homogenization: Homogenize 50-100 mg of plant tissue in 1 mL of Extraction Buffer using a

rotor-stator homogenizer or a mortar and pestle with liquid nitrogen.

Phase Separation: To the homogenate, add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of

water-saturated phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1). Vortex for 30

seconds and incubate on ice for 15 minutes.

Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the RNA to

a new tube.

RNA Precipitation: Add an equal volume of isopropanol. Mix and incubate at -20°C for at

least 1 hour.
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Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C.

Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

Drying: Briefly air-dry the pellet for 5-10 minutes.

Resuspension: Dissolve the RNA in 30-50 µL of DEPC-treated water. Store at -80°C.

Experimental Workflow Visualization
The following diagram outlines the general workflow for nucleic acid extraction from plant

tissues using a buffer supplemented with disodium sulfite.
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Caption: General Workflow for Nucleic Acid Extraction with Disodium Sulfite.
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Application in Non-Plant Tissues
While the primary application of disodium sulfite in nucleic acid extraction is for plant tissues

due to the high content of polyphenols, its use in animal tissues is less common and generally

not required. Most standard protocols for DNA and RNA extraction from animal cells and

tissues do not include disodium sulfite as these samples typically lack significant amounts of

interfering polyphenolic compounds.

Conclusion
Disodium sulfite is a simple, cost-effective, and highly efficient additive for DNA and RNA

extraction buffers, particularly for plant species rich in polyphenols and tannins. Its ability to

inhibit polyphenol oxidase and prevent the oxidation of these interfering compounds leads to a

significant improvement in the yield, quality, and integrity of the isolated nucleic acids. The

protocols provided herein offer robust methods for researchers to obtain high-quality DNA and

RNA suitable for a wide array of sensitive downstream molecular applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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